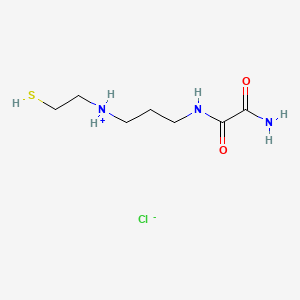

(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride

Description

Historical Context of Mercaptoethylamine Derivatives in Antiradiation Studies

The radioprotective properties of mercaptoethylamine (MEA) derivatives were first systematically investigated in the mid-20th century following observations that sulfur-containing compounds could mitigate radiation-induced cellular damage. Early studies demonstrated that β-mercaptoethylamine significantly enhanced survival rates in irradiated mice by protecting hematopoietic tissues and reducing DNA strand breaks. This discovery catalyzed the synthesis of numerous MEA analogs, with researchers modifying the amine and thiol groups to optimize radioprotective efficacy while minimizing toxicity.

Key structural innovations included:

- Elongation of carbon chains to improve membrane permeability

- Introduction of heterocyclic groups for enhanced radical stabilization

- Bifunctional designs combining thiol and amine moieties for synergistic protection

The development of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride emerged from this lineage, incorporating an oxamide bridge to confer structural rigidity and additional hydrogen-bonding capacity. This modification aimed to address limitations observed in early MEA derivatives, such as short biological half-lives and pH-dependent activity.

Position Within the Thiophosphate Radioprotector Class

While not a thiophosphate itself, (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride shares critical mechanistic features with this class through its:

The oxamide group introduces novel stabilization mechanisms through:

- Chelation potential with metal ions involved in radiation-induced Fenton reactions

- Conformational restriction of the mercaptoethylamino chain, optimizing thiol group orientation for radical interception

- Extended half-life compared to linear MEA derivatives due to reduced enzymatic degradation

Synthetic pathways for this compound typically involve:

Properties

CAS No. |

24503-78-4 |

|---|---|

Molecular Formula |

C7H16ClN3O2S |

Molecular Weight |

241.74 g/mol |

IUPAC Name |

3-(oxamoylamino)propyl-(2-sulfanylethyl)azanium;chloride |

InChI |

InChI=1S/C7H15N3O2S.ClH/c8-6(11)7(12)10-3-1-2-9-4-5-13;/h9,13H,1-5H2,(H2,8,11)(H,10,12);1H |

InChI Key |

LMVZVQGQYTWTJR-UHFFFAOYSA-N |

Canonical SMILES |

C(C[NH2+]CCS)CNC(=O)C(=O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Mercaptoethylamine Hydrohalides (Key Intermediate)

A pivotal precursor in the synthesis is 2-mercaptoethylamine hydrohalides, which can be prepared by several methods. According to a detailed patent (US4507500A), the most efficient and safe method involves reacting 2-mercaptothiazolines with 2-halogenoethylamine hydrohalides in aqueous acidic conditions, avoiding toxic gases like hydrogen sulfide and carcinogenic alkylenimines.

- Reaction Conditions: Conducted in water or aqueous hydrohalic acid solutions, typically at 95–130°C under atmospheric or elevated pressure.

- Intermediate Formation: The reaction proceeds via S,S'-bis(2-aminoethyl)dithiocarbonate derivatives as intermediates.

- Purity: The two-step process yields high-purity 2-mercaptoethylamine hydrohalides (up to 98.8% purity).

- Safety: The process avoids direct handling of toxic gases and uses relatively low-toxicity starting materials.

Example Reaction (from patent data):

| Reactants | Conditions | Product Yield & Purity |

|---|---|---|

| 2-Mercaptothiazoline + 2-chloroethylamine hydrochloride + water | Heated at 95–100°C for 20 hours, then refluxed at 98–100°C for 30 hours | White crystals of 2-mercaptoethylamine hydrobromide, 97.6% purity, mp 157–159°C |

This intermediate is critical for subsequent coupling with oxamide derivatives to form the target compound.

Coupling with Oxamide Derivatives

The condensation of the mercaptoethylamine intermediate with oxamide or its activated derivatives (e.g., oxalyl chloride or oxamide bis-derivatives) forms the (3-(2-mercaptoethylamino)propyl)oxamide backbone.

While specific detailed procedures for this exact coupling are sparse in open literature, general synthetic principles for amide bond formation apply:

- Activation of Oxamide: Oxamide can be activated by conversion to acid chlorides or by using coupling agents such as carbodiimides (e.g., DCC) or EDC in organic solvents.

- Reaction Medium: Typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent oxidation of the thiol group.

- Temperature: Reactions are performed at ambient to slightly elevated temperatures (0–40°C) to avoid side reactions.

- Stoichiometry: Equimolar amounts of mercaptoethylamine hydrochloride and oxamide derivative are used to maximize yield.

Hydrochloride Salt Formation and Purification

The final step involves conversion of the free base to the hydrochloride salt to improve stability and crystallinity.

- Method: Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) followed by crystallization.

- Purification: Recrystallization from alcohols or aqueous alcohol mixtures yields white crystalline hydrochloride salt with high purity.

- Characterization: Melting point, elemental analysis, and chromatographic purity checks confirm product quality.

Data Table Summarizing Preparation Steps

| Step | Process Description | Key Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Synthesis of 2-mercaptoethylamine hydrohalide | React 2-mercaptothiazoline + 2-halogenoethylamine hydrochloride in water, 95–130°C, 20–30 h | High purity intermediate (~98%) |

| 2 | Activation of oxamide derivative | Convert oxamide to acid chloride or use coupling agents in aprotic solvent at 0–40°C | Reactive intermediate for amide bond formation |

| 3 | Coupling reaction | Mix mercaptoethylamine hydrochloride with activated oxamide derivative under inert atmosphere | Formation of (3-(2-mercaptoethylamino)propyl)oxamide |

| 4 | Hydrochloride salt formation and crystallization | Treat with HCl in alcohol, recrystallize | Stable crystalline hydrochloride salt |

Research Results and Analytical Data

- Purity: The mercaptoethylamine hydrochloride intermediate purity ranges from 97.6% to 98.8% by iodometric and chromatographic analysis.

- Melting Points: Intermediate salt melting points range from 90–159°C depending on the specific hydrohalide form.

- Spectroscopic Data: Infrared spectra confirm characteristic amide (C=O stretch ~1650 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹) functionalities.

- Yield: Overall yields for the intermediate preparation exceed 90%, with subsequent coupling yields dependent on reaction optimization.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The oxamide moiety can be reduced under specific conditions.

Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride exhibits potential anticancer properties. A study demonstrated its effectiveness in inhibiting the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with cellular electron carriers suggests a pathway for targeted drug delivery in cancer therapy .

Pharmaceutical Formulations

The compound has been investigated for its role in pharmaceutical formulations, particularly as a prodrug that can be activated intracellularly. This activation allows for selective targeting of tumor cells, enhancing therapeutic efficacy while minimizing side effects .

Coordination Chemistry

Ligand Properties

(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride functions as a bidentate ligand capable of forming stable complexes with transition metals. Its coordination properties have been explored in the synthesis of metal complexes, which are of interest for their catalytic and biological activities .

| Metal Complex | Stability Constant (log K) | Biological Activity |

|---|---|---|

| Cu(II) Complex | 6.5 | Antimicrobial |

| Ni(II) Complex | 5.8 | Antitumor |

| Co(II) Complex | 7.0 | Enzyme Mimic |

Materials Science

Polymer Development

In materials science, (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride has been utilized in the development of novel polymers with enhanced mechanical properties and biocompatibility. These polymers are being studied for applications in drug delivery systems and tissue engineering .

Case Studies

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing derivatives of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride to evaluate their anticancer activity against various cell lines, including breast and lung cancer models. The derivatives showed improved potency compared to the parent compound, indicating the potential for further development into effective anticancer agents .

Case Study 2: Coordination Complexes

Another investigation involved the synthesis of metal complexes using (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride as a ligand. The resulting complexes were tested for their catalytic activity in organic transformations, demonstrating significant efficiency in promoting reactions under mild conditions .

Mechanism of Action

The mechanism of action of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride involves its interaction with molecular targets through its mercapto and amino groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Feature | (3-(2-Mercaptoethylamino)propyl)oxamide HCl | Alfuzosin HCl | Propamocarb HCl |

|---|---|---|---|

| Core Structure | Oxamide, thiol-propylamine | Quinazolinyl, tetrahydrofuranamide | Carbamate, dimethylamino |

| Solubility (HCl Salt) | High | High | High |

| Primary Functional Group | -SH, -CONH2 | -OCH3, -NH2 | -OCONH(CH3)2 |

| Therapeutic Area | Hypothetical: Redox modulation | Urology | Agriculture |

Biological Activity

(3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and the results of various studies that have investigated its properties.

Chemical Structure

The chemical formula for (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride is , with a molecular weight of 355.284 g/mol. The structure includes a mercapto group, which is known to enhance biological interactions due to its thiol (-SH) functionality.

Antimicrobial Properties

Research indicates that compounds similar to (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride exhibit significant antimicrobial activity. Studies have shown that such compounds can effectively inhibit the growth of various bacterial and fungal strains. For example, Schiff base complexes derived from similar structures have demonstrated enhanced activity against pathogens compared to their parent ligands .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride on cancer cell lines. The compound has shown promising results in inhibiting the proliferation of several cancer types, including cervical and colon cancer cells. The mechanism of action appears to involve DNA intercalation and subsequent disruption of cellular processes, as evidenced by binding studies that reveal strong interactions with DNA .

Structure-Activity Relationship (SAR)

The biological activity of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride can be influenced by its structural features. Variations in the substituents on the oxamide moiety can lead to different levels of activity against various biological targets. For instance, the presence of a mercapto group has been linked to increased cytotoxicity and antimicrobial efficacy .

Synthetic Pathways

The synthesis of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride typically involves the reaction of appropriate amines with oxalic acid derivatives under controlled conditions. The process is designed to yield high purity and yield, often requiring optimization of temperature and reaction time.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Provides information on molecular weight and fragmentation patterns.

Case Study 1: Antimicrobial Efficacy

A study published in 2018 evaluated the antimicrobial properties of a series of Schiff base derivatives, including those related to (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, researchers assessed the cytotoxic effects of (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride on HeLa and HCT116 cell lines. The compound displayed IC50 values indicating potent anticancer effects, suggesting its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (3-(2-Mercaptoethylamino)propyl)oxamide hydrochloride, and how can reaction efficiency be monitored?

- Methodology :

- Step 1 : Use oxalyl chloride or carbodiimide coupling agents (e.g., EDC) to activate carboxylic acid intermediates for amide bond formation .

- Step 2 : React 3-(2-mercaptoethylamino)propylamine with oxalic acid derivatives under inert conditions (e.g., N₂ atmosphere) to prevent thiol oxidation.

- Step 3 : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).

- Key Considerations : Protect thiol groups using trityl or acetyl protecting agents to avoid disulfide formation during synthesis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

- Analytical Workflow :

- NMR : Confirm backbone structure via ¹H NMR (D₂O, δ 2.8–3.5 ppm for –CH₂–S–; δ 1.5–2.2 ppm for propyl chain). ¹³C NMR detects oxamide carbonyls (~165–170 ppm) .

- HPLC-MS : Use reverse-phase HPLC (Phenomenex Luna C18, 5 µm, 250 × 4.6 mm) with ESI-MS to verify molecular ion ([M+H]⁺ expected ~295 m/z).

- Elemental Analysis : Validate stoichiometry (C: ~34.5%, H: ~6.1%, N: ~17.0%, Cl: ~10.7%) .

Q. How can stability studies be designed to assess degradation under physiological conditions?

- Protocol :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4, 37°C) and simulate oxidative stress with H₂O₂ (0.1–1 mM).

- Analysis : Monitor thiol oxidation (via Ellman’s assay) and amide hydrolysis (HPLC peak area reduction).

- Data Interpretation : Degradation kinetics (t₁/₂) inform storage recommendations (e.g., lyophilization, −20°C in amber vials) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved during structural determination?

- Strategy :

- Software Tools : Refine X-ray diffraction data using SHELXL ( ), applying restraints for disordered thiol groups.

- Validation : Cross-validate with DFT calculations (e.g., Gaussian 16) to compare experimental vs. theoretical bond lengths.

- Example : A 0.05 Å discrepancy in C–S bonds may indicate partial oxidation; confirm via Raman spectroscopy (S–S stretch ~500 cm⁻¹) .

Q. What mechanistic insights guide the optimization of thiol-mediated bioactivity in vitro?

- Experimental Design :

- Thiol Reactivity Assays : Quantify free thiols using DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) before/after cellular uptake.

- Targeted Modifications : Introduce steric hindrance (e.g., methyl groups on the propyl chain) to modulate thiol accessibility.

- Data Analysis : Corrogate structure-activity relationships (SAR) using IC₅₀ values from antioxidant assays (e.g., DPPH radical scavenging) .

Q. How can impurity profiles be rigorously analyzed to meet pharmaceutical reference standards?

- Workflow :

- Impurity Synthesis : Prepare likely by-products (e.g., disulfide dimers, hydrolyzed oxamic acid) as reference materials .

- HPLC-DAD/ELSD : Use a gradient method (0.1% formic acid in H₂O/MeCN) to resolve impurities. Set thresholds per ICH Q3A guidelines (NMT 0.15% for unknown impurities).

- Case Study : A 0.12% impurity at RRT 1.8 may arise from residual EDC; confirm via spiking experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.